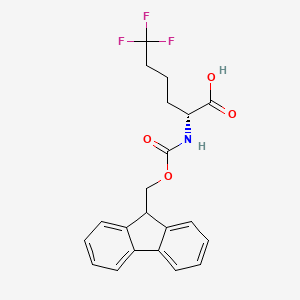
Fmoc-(R)-2-amino-6,6,6-trifluorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid is a derivative of amino acids that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly significant in the field of peptide synthesis, where it is used to protect the amino group during the synthesis process. The trifluoromethyl group in its structure adds unique properties, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is anchored to a solid support, and the Fmoc group is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine, resulting in the formation of a free amine.
Coupling Reactions: The amino group can react with activated carboxylic acids to form peptide bonds.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid is used in the synthesis of peptides and peptidomimetics.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The trifluoromethyl group can act as a probe in NMR studies, providing valuable structural information .
Medicine
In medicine, peptides synthesized using Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid are investigated for their potential therapeutic applications. These peptides can act as enzyme inhibitors, receptor agonists, or antagonists .
Industry
Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mecanismo De Acción
The mechanism of action of Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, enhancing the stability and bioactivity of the resulting peptides .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Phenylalanine: Used for the synthesis of hydrophobic peptides.
Fmoc-Valine: Commonly used in the synthesis of peptides with branched-chain amino acids.
Uniqueness
Fmoc-®-2-amino-6,6,6-trifluorohexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the stability and bioactivity of peptides, making this compound particularly valuable in the synthesis of bioactive peptides and peptidomimetics .
Propiedades
Fórmula molecular |
C21H20F3NO4 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid |
InChI |
InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)/t18-/m1/s1 |
Clave InChI |
RVXLFAQYYCBCAT-GOSISDBHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(F)(F)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
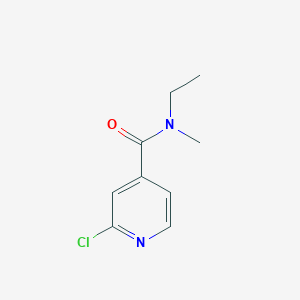
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)

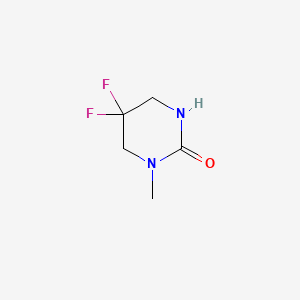
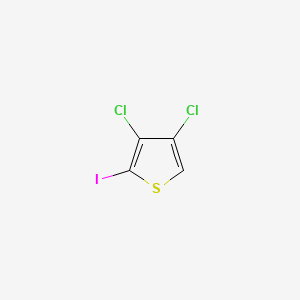
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)

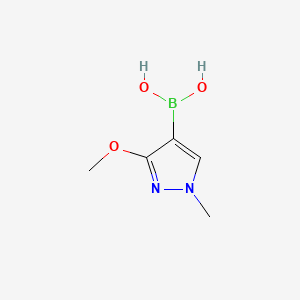
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
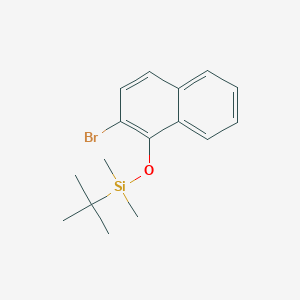
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)

